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Compound of Interest

Compound Name: Methyl 11,14,17-eicosatrienoate

Cat. No.: B7803778 Get Quote

This technical guide provides a comprehensive overview of Methyl 11,14,17-eicosatrienoate,

a polyunsaturated fatty acid methyl ester of significant interest to researchers, scientists, and

drug development professionals. This document details its chemical synonyms, presents

quantitative data from relevant studies, outlines key experimental protocols for its analysis, and

visualizes the analytical workflow.

Chemical Synonyms and Identifiers
Methyl 11,14,17-eicosatrienoate is known by a variety of names in scientific literature and

chemical databases. A comprehensive list of its synonyms and identifiers is provided below to

aid in literature searches and substance identification.

Systematic Name: Methyl (11Z,14Z,17Z)-eicosatrienoate

Common Synonyms:

cis-11,14,17-Eicosatrienoic acid methyl ester

Methyl cis-11,14,17-eicosatrienoate

11,14,17-Eicosatrienoic acid, methyl ester

Methyl 11,14,17-icosatrienoate

C20:3 n-3 methyl ester
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CAS Registry Number: 55682-88-7[1][2][3]

PubChem CID: 5367326[3]

ChEBI ID: CHEBI:77447

Molecular Formula: C₂₁H₃₆O₂[3]

Molecular Weight: 320.51 g/mol

Quantitative Data: Fatty Acid Composition in
Nannochloropsis oculata
Methyl 11,14,17-eicosatrienoate is a known component of the fatty acid profile of various

microalgae, including Nannochloropsis oculata. The relative abundance of this and other fatty

acids can vary depending on cultivation conditions. The following table summarizes the fatty

acid composition of Nannochloropsis oculata from a representative study, highlighting the

presence of C20:3. It is important to note that the specific isomer (11,14,17) is not always

differentiated in general fatty acid profile analyses.

Fatty Acid Shorthand
Percentage of Total Fatty
Acids (%)

Myristic acid C14:0 17 - 35

Palmitic acid C16:0 14 - 47

Palmitoleic acid C16:1 11 - 42

Eicosapentaenoic acid (EPA) C20:5n-3
Detected under certain

conditions

Data adapted from a study on the fatty acid composition of Nannochloropsis oculata. The

presence of eicosatrienoic acid (C20:3) is noted in the broader context of polyunsaturated fatty

acids in this microalga.[4]
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The analysis of Methyl 11,14,17-eicosatrienoate, typically as part of a total fatty acid methyl

ester (FAME) profile from a biological matrix like microalgae, involves several key steps. A

generalized protocol is detailed below.

Lipid Extraction from Microalgae
Cell Disruption: A known quantity of lyophilized microalgal biomass is subjected to

mechanical cell disruption to break the rigid cell walls and allow for solvent access to the

intracellular lipids. This can be achieved using methods such as bead beating or

ultrasonication.

Solvent Extraction: The disrupted biomass is then extracted with a solvent system designed

to efficiently solubilize lipids. A common method is a modified Folch extraction using a

mixture of chloroform and methanol (typically 2:1 v/v). The mixture is agitated and then

centrifuged to separate the lipid-containing organic phase from the aqueous and solid

phases.

Phase Separation and Lipid Recovery: The lower organic phase, containing the lipids, is

carefully collected. The solvent is then evaporated under a stream of nitrogen to yield the

total lipid extract.

Transesterification to Fatty Acid Methyl Esters (FAMEs)
Reaction Setup: The dried lipid extract is resuspended in a solution of methanol containing

an acid catalyst, such as sulfuric acid or boron trifluoride (BF₃).

Heating: The mixture is heated under reflux for a defined period (e.g., 1-2 hours) at a

controlled temperature (e.g., 80-100°C) to facilitate the transesterification of fatty acids from

glycerolipids to their corresponding methyl esters.

FAME Extraction: After cooling, the FAMEs are extracted from the reaction mixture into an

organic solvent, typically hexane or heptane. Water is often added to facilitate phase

separation.

Washing and Drying: The organic phase containing the FAMEs is washed with a mild

aqueous solution (e.g., dilute sodium bicarbonate or water) to remove any remaining catalyst

and then dried over an anhydrous salt like sodium sulfate.
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Sample Preparation for Analysis: The solvent is evaporated, and the FAMEs are redissolved

in a suitable solvent for injection into the gas chromatograph.

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis

Injection: A small volume of the FAME sample is injected into the GC-MS system.

Separation: The FAMEs are separated based on their boiling points and polarity on a

capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase).

The oven temperature is programmed to ramp up over time to elute the different FAMEs.

Detection and Identification: As the FAMEs elute from the column, they are ionized and

fragmented in the mass spectrometer. The resulting mass spectra are compared to a

spectral library (e.g., NIST) to identify the individual FAMEs, including Methyl 11,14,17-
eicosatrienoate.

Quantification: The abundance of each FAME can be quantified by integrating the peak area

from the total ion chromatogram and comparing it to the peak area of an internal standard

added at the beginning of the extraction process.

Mandatory Visualizations
The following diagram illustrates the general experimental workflow for the analysis of fatty acid

methyl esters from a microalgal source.

Sample Preparation Lipid Extraction Derivatization Analysis

Microalgal Biomass Cell DisruptionMechanical Lysis Solvent Extraction
(e.g., Chloroform/Methanol) Phase Separation Total Lipid Extract Transesterification

(Acid-catalyzed)
FAME Extraction
(e.g., Hexane) FAME Sample GC-MS Analysis Data Analysis

(Identification & Quantification)

Click to download full resolution via product page

Experimental workflow for FAME analysis.
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Biological Activity and Signaling Pathways
While some studies suggest that extracts from microalgal biomass containing a mixture of fatty

acid methyl esters, including Methyl 11,14,17-eicosatrienoate, may possess antibacterial and

anti-candidal properties, specific data on the minimum inhibitory concentration (MIC) for the

purified compound is not readily available in the current scientific literature.[1]

Furthermore, there is a lack of specific research detailing the direct involvement of Methyl
11,14,17-eicosatrienoate in specific cellular signaling pathways. Research on the biological

roles of polyunsaturated fatty acids is extensive; however, studies have not yet elucidated a

distinct signaling cascade or mechanism of action directly attributed to this particular fatty acid

methyl ester. Further investigation is required to determine its specific biological targets and

signaling interactions.

Conclusion
Methyl 11,14,17-eicosatrienoate is a polyunsaturated fatty acid methyl ester with several

known synonyms and well-established analytical protocols for its identification and

quantification, particularly from microalgal sources. While its presence in biologically active

extracts suggests potential antimicrobial properties, further research is needed to determine

the specific efficacy of the isolated compound and to elucidate its role, if any, in cellular

signaling pathways. This guide provides a foundational resource for researchers and

professionals in drug development, highlighting both the current state of knowledge and areas

ripe for future investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. CIS-11,14,17-EICOSATRIENOIC ACID METHYL ESTER | 55682-88-7
[chemicalbook.com]

2. methyl 11,14,17-eicosatrienoate, 55682-88-7 [thegoodscentscompany.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b7803778?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3338225.htm
https://www.benchchem.com/product/b7803778?utm_src=pdf-body
https://www.benchchem.com/product/b7803778?utm_src=pdf-body
https://www.benchchem.com/product/b7803778?utm_src=pdf-body
https://www.benchchem.com/product/b7803778?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3338225.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3338225.htm
http://www.thegoodscentscompany.com/data/rw1082361.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7803778?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Methyl 11,14,17-eicosatrienoate | C21H36O2 | CID 5367326 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. cabidigitallibrary.org [cabidigitallibrary.org]

To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 11,14,17-
eicosatrienoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7803778#synonyms-for-methyl-11-14-17-
eicosatrienoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/5367326
https://pubchem.ncbi.nlm.nih.gov/compound/5367326
https://www.cabidigitallibrary.org/doi/pdf/10.5555/20133378701
https://www.benchchem.com/product/b7803778#synonyms-for-methyl-11-14-17-eicosatrienoate
https://www.benchchem.com/product/b7803778#synonyms-for-methyl-11-14-17-eicosatrienoate
https://www.benchchem.com/product/b7803778#synonyms-for-methyl-11-14-17-eicosatrienoate
https://www.benchchem.com/product/b7803778#synonyms-for-methyl-11-14-17-eicosatrienoate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7803778?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7803778?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

